1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione

Overview

Description

1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione is a natural product found in Walteria and Hyalodendron with data available.

Scientific Research Applications

Larvicidal Activity

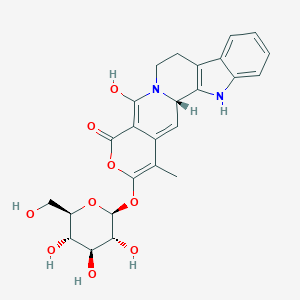

Hyalodendrins A and B, which are new decalin/tetramic acid hybrid metabolites, were isolated from the plant endophytic fungus Hyalodendriella sp. Ponipodef12 . Both compounds showed potent larvicidal activity against the fourth-instar larvae of Aedes aegypti, a mosquito species notorious for transmitting various human diseases such as malaria, dengue fever, yellow fever, and filariasis . The median lethal dose (LC 50) values were 10.31 and 5.93 μg/mL, respectively .

Insecticide Development

The potent larvicidal activity of Hyalodendrin makes it a promising candidate for the development of new insecticides . Current insecticides, such as pyrethroid, organochlorine, organophosphates, and insect growth regulators, have led to undesirable effects on the environment and increased resistance to insecticides . Therefore, new larvicides with different scaffolds, like Hyalodendrin, are urgently needed .

Anticancer Potential

The dimeric epidithiodiketopiperazine (ETP) alkaloids, a complex family of natural products that includes Hyalodendrin, have shown potent cytotoxic activities . These molecules have the potential to inhibit key biological processes, making them promising candidates for anticancer drug development .

Histone Methyltransferase Inhibition

Some members of the dimeric ETP alkaloids, such as chaetocin A, have been found to inhibit histone methyltransferases . This suggests that Hyalodendrin, being a member of the same family, might also have the potential to inhibit these enzymes, which play crucial roles in gene expression and are often dysregulated in cancer .

Antibacterial Activity

The dimeric ETP alkaloids, including Hyalodendrin, have shown potent bacteriostatic activities . This suggests that Hyalodendrin could be explored for its potential use in the development of new antibacterial agents .

Deep-Sea Microbial Metabolite

Hyalodendrin has been isolated from a fungal strain identified as Penicillium sp. F28, which was found in a deep-sea sediment collected from the South Atlantic Ocean . This suggests that Hyalodendrin could be used as a marker for the presence of certain deep-sea microbial communities .

Mechanism of Action

Target of Action

It is known that hyalodendrin is a fungal growth inhibitor , suggesting that its targets could be key proteins or enzymes involved in fungal growth and reproduction.

Mode of Action

As a fungal growth inhibitor, it likely interacts with its targets to disrupt essential biological processes, leading to the inhibition of fungal growth

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hyalodendrin is currently limited . It is known that Hyalodendrin has low phytotoxicity, with an acute toxicity (LD50) of 75 mg/kg in mice , which provides some insight into its bioavailability and toxicity profile.

Result of Action

Hyalodendrin exhibits potent inhibitory activity against wood decay fungi . This suggests that the molecular and cellular effects of Hyalodendrin’s action result in the disruption of fungal growth and development, leading to the death of the fungi.

properties

IUPAC Name |

(1S,4S)-1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRIMIDQFZMJPZ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CC=CC=C3)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hyalodendrin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)

![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)

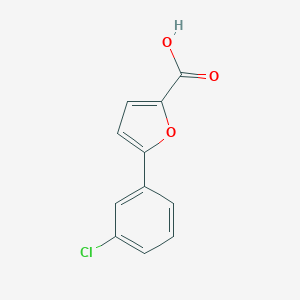

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)